molecular formula C18H19N3O6S2 B2811862 3-(2-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 950437-94-2

3-(2-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B2811862
CAS RN: 950437-94-2
M. Wt: 437.49
InChI Key: OMFFLALBBRRRJL-UHFFFAOYSA-N
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Description

“3-(2-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound that has been explored as an isosteric analogue of benzo- and pyridothiadiazine dioxides in the search of new AMPA and kainate receptor positive allosteric modulators .


Synthesis Analysis

The synthesis of this compound involves the introduction of a cyclopropyl chain instead of an ethyl chain at the 4-position of the thiadiazine ring. This modification was found to dramatically improve the potentiator activity on AMPA receptors . An efficient approach to similar compounds was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiadiazine ring with a morpholinosulfonyl group at the 7-position and a 2-methoxyphenyl group at the 3-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of cyanomethanesulfonamides with aromatic aldehydes in the presence of AcOH and piperidine .

Scientific Research Applications

Mechanism of Action

The compound acts as a positive allosteric modulator of AMPA and kainate receptors. The introduction of a cyclopropyl chain at the 4-position of the thiadiazine ring enhances its potentiator activity on AMPA receptors .

Future Directions

The compound and its analogues show promising results as positive allosteric modulators of AMPA and kainate receptors. Future research could focus on further optimizing the structure to enhance its activity and selectivity for these receptors .

properties

IUPAC Name

3-(2-methoxyphenyl)-7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S2/c1-26-16-5-3-2-4-14(16)18-19-15-7-6-13(12-17(15)28(22,23)20-18)29(24,25)21-8-10-27-11-9-21/h2-7,12H,8-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFFLALBBRRRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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